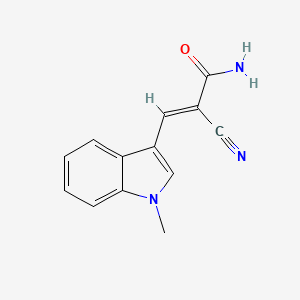
(2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide, also known as ML-236B, is an organic compound that has been studied for its potential use in a variety of scientific research applications. The compound was first synthesized in 1989 by the group of Masato Murata and was later studied by a group of researchers from the University of Tokyo in 2004. ML-236B has since been studied for its unique properties, including its biochemical and physiological effects, as well as its potential use in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
"(2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide" may be involved in the synthesis of heterocyclic compounds, as it shares structural similarities with enaminoketones and enaminonitriles which are known to be versatile building blocks for creating a variety of heterocyclic structures such as pyridines, pyrimidines, and pyrroles. Enaminones, for example, have "enone" character, allowing them to act as acceptors in both 1,2 and 1,4-additions, thus serving as scaffolds for annulation to access systems common in alkaloid structures like pyrroles, indolizidines, quinolizidines, and perhydroindoles (Negri, Kascheres, & Kascheres, 2004).
Materials Science and Engineering
In the realm of materials science, the compound could be involved in the development of polyamides and related polymers. Research on the auto-oxidation of aliphatic polyamides, which could be relevant to the stability and degradation of polymers incorporating "(2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide," indicates that oxidation predominantly affects α-amino methylenes, impacting the polymer's durability and application in various environments (Richaud et al., 2013).
Potential Biomedical Applications
While specific studies on "(2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide" in a biomedical context were not found, related compounds, such as indoles and their derivatives, are often explored for their bioactive properties. Indole synthesis is a key area in organic chemistry with implications for developing pharmaceuticals and understanding biological processes, where compounds like "(2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide" may serve as precursors or analogs for bioactive molecules (Taber & Tirunahari, 2011).
Mecanismo De Acción
Target of Action
The primary target of (2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] FabI . This enzyme plays a crucial role in the fatty acid synthesis pathway in bacteria, making it an attractive target for antibacterial drug development .
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to a halt in the fatty acid synthesis pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway . By inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH] FabI, the compound prevents the synthesis of fatty acids, which are essential components of the bacterial cell membrane . This disruption in the fatty acid synthesis pathway leads to the death of the bacteria .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of a compound greatly influence its bioavailability and efficacy
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . By disrupting the fatty acid synthesis pathway, the compound prevents the bacteria from producing essential components of their cell membrane . This leads to the death of the bacteria, thereby exhibiting antibacterial activity .
Propiedades
IUPAC Name |
(E)-2-cyano-3-(1-methylindol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-16-8-10(6-9(7-14)13(15)17)11-4-2-3-5-12(11)16/h2-6,8H,1H3,(H2,15,17)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYVLFHACJJYFY-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2991961.png)
![3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2991962.png)
![Ethyl 2,3,4,5-tetrahydro-3aH-cyclopenta[b]furan-3a-carboxylate](/img/structure/B2991964.png)

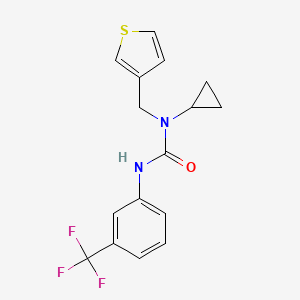
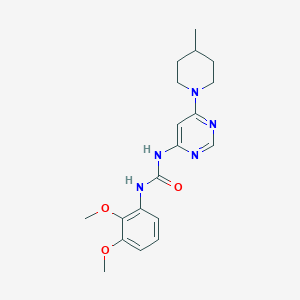
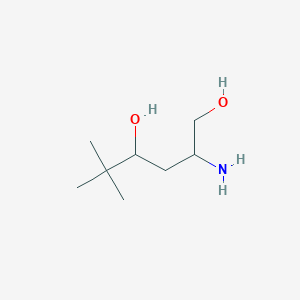
amine hydrobromide](/img/no-structure.png)
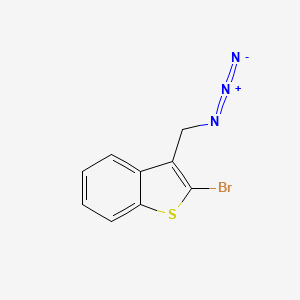
![3,7-Dibenzyl-10-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane](/img/structure/B2991978.png)

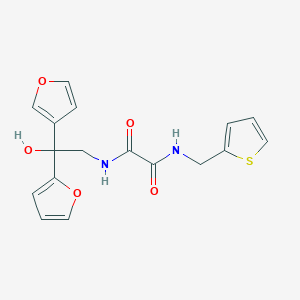
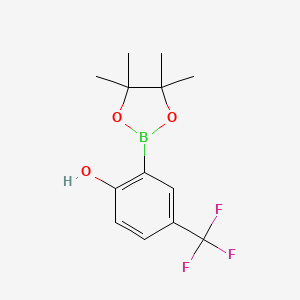
![8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid 5,5-dioxide hydrochloride](/img/structure/B2991984.png)